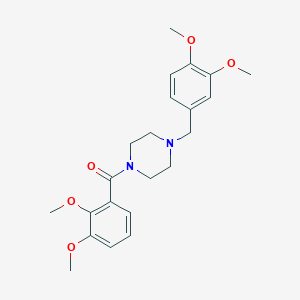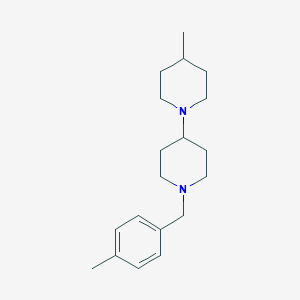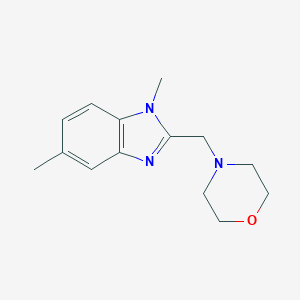![molecular formula C24H32N2O3 B247014 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as TMIQ, is a compound that has been extensively studied for its potential therapeutic applications. TMIQ is a tetrahydroisoquinoline derivative that has been synthesized through various methods, and its mechanism of action has been investigated.
Mécanisme D'action
The exact mechanism of action of 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. This compound has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, antioxidant and anti-inflammatory effects, and neuroprotective effects. This compound has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This compound has also been shown to increase levels of BDNF, which is involved in neuronal survival and plasticity. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which provides a basis for further research. Another advantage is that it has been synthesized through various methods, which allows for optimization of synthesis conditions. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate specific pathways. Another limitation is that this compound has not been extensively studied in vivo, which limits the translation of findings to clinical applications.
Orientations Futures
There are many future directions for 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline research. One direction is to investigate the specific mechanisms of action, including modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. Another direction is to investigate the potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide a basis for clinical trials. Additionally, optimization of synthesis conditions and development of analogues may lead to improved efficacy and reduced toxicity.
Méthodes De Synthèse
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring system. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with an acyl halide or acid anhydride. The Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone or aldehyde.
Applications De Recherche Scientifique
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. This compound has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Propriétés
Formule moléculaire |
C24H32N2O3 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H32N2O3/c1-27-22-15-24(29-3)23(28-2)14-20(22)16-25-11-9-21(10-12-25)26-13-8-18-6-4-5-7-19(18)17-26/h4-7,14-15,21H,8-13,16-17H2,1-3H3 |
Clé InChI |
FLVTWJGYSSIUJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)



![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)




![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)